5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile
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Overview
Description
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chloro group, a methoxy group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or N-chlorosuccinimide (NCS) are commonly used.
Reduction: Hydrogenation using Pd/C or other metal catalysts in the presence of hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted nicotinonitriles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methoxypyrimidine
- 5-Amino-2-chloro-4-methylpyridine
- 4-Amino-5-chloro-2-methoxybenzoic Acid
Uniqueness
Compared to similar compounds, 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUORQXCYIJATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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